molecular formula C16H24N2O B8512159 1-(2-Cyclohexyloxy-phenyl)-piperazine

1-(2-Cyclohexyloxy-phenyl)-piperazine

Cat. No. B8512159
M. Wt: 260.37 g/mol
InChI Key: PYVMNWIIHIVENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclohexyloxy-phenyl)-piperazine is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Cyclohexyloxy-phenyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyclohexyloxy-phenyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Cyclohexyloxy-phenyl)-piperazine

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(2-cyclohexyloxyphenyl)piperazine

InChI

InChI=1S/C16H24N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h4-5,8-9,14,17H,1-3,6-7,10-13H2

InChI Key

PYVMNWIIHIVENO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2N3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (8.4 g, 210 mmol, 60% in mineral oil) was slurred in DMF (40 mL) and heated to about 65° C. To the slurry was added cyclohexanol (7 g, 69.9 mmol) dissolved in DMF (50 mL). The mixture was stirred at 65° C. for about 1 hour. Ortho-fluoro bromobenzene (9.2 mL, 83.9 mmol) was added dropwise in DMF (10 mL) and the mixture was stirred at 65° C. for about 16 hours, and quenched with water and diluted with DCM. The mixture was concentrated to an oily solid and extracted between water and 1/1 EtOAc/hex. The organic layer was dried, filtered and concentrated. Chromatography on silica gel (EtOAc/hexanes) gave 1-bromo-2-cyclohydroxy-benzene (6.13 g, 34%) as a yellow oil. 1-Bromo-2-cyclohexyloxy-benzene was coupled to piperazine using the Buchwald chemistry described in preparation 1A. LRMS (ESI+): 261.1 (M+1)
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